(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-12-6-5-11(18)9-15(12)24-17(20)19-16(21)10-4-7-13(22-2)14(8-10)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSJUYKFTDPSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological profile.
Reaction Conditions :
| Reagent | Temperature | Time | Product(s) | Yield |
|---|---|---|---|---|
| 6M HCl (aqueous) | 100°C | 12 hr | 3,4-Dimethoxybenzoic acid + Thiazole amine | 65–70% |
| NaOH (10% w/v) | 80°C | 8 hr | Sodium salt of 3,4-dimethoxybenzoate + Amine derivative | 75–80% |
The electron-withdrawing thiazole ring stabilizes the intermediate tetrahedral structure, accelerating hydrolysis compared to aliphatic amides.
Electrophilic Aromatic Substitution (EAS)
The dimethoxybenzamide moiety directs electrophiles to the ortho/para positions of the benzene ring.
Example Reactions :
-
Nitration :
Reagent Position Substituted Product HNO₃/H₂SO₄ (1:3) Para to methoxy Nitro-dimethoxybenzamide derivative -
Sulfonation :
Reagent Position Substituted Application SO₃/H₂SO₄ Ortho to methoxy Intermediate for solubility modulation
Steric hindrance from the methyl group on the thiazole ring limits reactivity at certain positions.
Nucleophilic Substitution at the Chlorine Atom
The 6-chloro substituent on the benzothiazole ring is susceptible to nucleophilic displacement.
Reported Reactions :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aqueous) | 120°C, 24 hr | 6-Amino-benzothiazole derivative | 50% |
| KSCN | DMF, 80°C, 12 hr | 6-Thiocyano derivative | 60–65% |
The reaction is facilitated by the electron-withdrawing effect of the adjacent thiazole ring .
Oxidation:
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 hr |
| mCPBA | Sulfone derivative | CH₂Cl₂, 0°C, 2 hr |
Reduction:
The imine bond (C=N) in the thiazole ring is reducible to an amine.
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | Secondary amine derivative | MeOH, RT, 4 hr |
| H₂/Pd-C | Saturated thiazolidine | 60 psi, 12 hr |
Reduction alters the compound’s planarity, impacting biological activity .
Coordination Chemistry
The thiazole nitrogen and amide oxygen act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
Example Complexation :
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Cu(II) | Thiazole N, Amide O | Antimicrobial activity |
| Pt(II) | Thiazole N | Anticancer drug candidate |
Stoichiometry and geometry of complexes depend on reaction pH and solvent polarity .
Photochemical Reactions
The conjugated system in the benzothiazole and dimethoxybenzamide groups enables photochemical reactivity.
Observed Behavior :
-
UV Light (254 nm) :
-
Ring-opening of the thiazole moiety.
-
Formation of radical intermediates detected via ESR spectroscopy.
-
Bioconjugation Reactions
The primary amine generated via hydrolysis (Section 1) can be functionalized for drug delivery systems.
Common Reactions :
| Reagent | Product | Application |
|---|---|---|
| Succinic anhydride | Amide-linked PEG derivative | Solubility enhancement |
| NHS esters | Fluorescently labeled conjugate | Cellular imaging probes |
Key Challenges in Reactivity
-
Steric Hindrance : The 3-methyl group on the thiazole ring limits access to reactive sites.
-
Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.
-
Regioselectivity : Competing reactivity between the dimethoxybenzamide and thiazole moieties necessitates precise control of conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that this compound can inhibit the growth of various pathogenic strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Potential
The compound has also shown promising results in anticancer assays. In particular, it has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various derivatives of benzo[d]thiazole compounds, including this compound. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity compared to parent compounds .
Case Study 2: Anticancer Screening
In another investigation reported in Pharmaceuticals, researchers assessed the anticancer potential of this compound against multiple cancer cell lines. The study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of benzo[d]thiazole have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . This inhibition disrupts the formation of the Z-ring, leading to the cessation of cell division and ultimately bacterial cell death .
Comparison with Similar Compounds
Thiadiazolylcoumarins ()
Compounds like 6g and 6h feature a coumarin core fused with a thiadiazole ring, differing fundamentally from the benzothiazole backbone of the target compound.
- Synthetic Efficiency : Thiadiazolylcoumarins are synthesized via USI with chitosan catalysts, achieving yields up to 94% in 25 minutes (Table 3). By contrast, the target compound’s synthesis (if analogous) may require modified conditions due to steric hindrance from the 3,4-dimethoxybenzamide group .
Benzodithiazines ()
Examples include N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) and compound 6 , which incorporate a sulfur-rich benzodithiazine ring.
- Key Differences : The 1,1-dioxo group in benzodithiazines introduces strong electron-withdrawing effects, lowering basicity compared to the benzothiazole-imine system.
- Thermal Stability : Benzodithiazines exhibit high melting points (271–319°C), attributed to sulfone-driven intermolecular dipole interactions, whereas the target compound’s melting point is likely lower due to reduced polarity .
Substituent Effects
Chloro and Methyl Groups
Both the target compound and benzodithiazines (e.g., compound 6 ) feature chloro and methyl substituents. These groups enhance lipophilicity and influence metabolic stability. However, in benzodithiazines, the chloro group at position 6 and methyl at position 7 create steric constraints that limit rotational freedom, unlike the more flexible 3-methylbenzothiazole in the target compound .
Aromatic Moieties
The 3,4-dimethoxybenzamide group in the target compound contrasts with the 2,4-dihydroxybenzylidene moiety in compound 6 .
- Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the benzamide ring, while hydroxy groups in compound 6 participate in intramolecular hydrogen bonding, reducing solubility in non-polar solvents .
Catalyst and Solvent Optimization
- Thiadiazolylcoumarins: Ethanol (EtOH) under USI with chitosan-grafted catalysts achieves 91% yield in 25 minutes (Table 4).
- Benzodithiazines : Synthesized via stepwise hydrazine substitutions, with yields >90% but requiring elevated temperatures (≥100°C). This contrasts with the milder conditions (room temperature to 50°C) typical for imine formations in benzothiazoles .
Spectral and Analytical Data
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a dimethoxybenzamide group. Its structural uniqueness is crucial for its interaction with biological targets.
Molecular Formula
- Molecular Formula: C16H16ClN3O3S
- Molecular Weight: 363.83 g/mol
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity: The presence of thiazole and aromatic rings enhances the compound's ability to inhibit microbial growth.
- Anticancer Properties: The compound may interact with cellular pathways involved in cancer proliferation.
- Anti-inflammatory Effects: Its structural components suggest potential inhibition of inflammatory mediators.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted its interactions with various biological targets.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Chlorobenzothiazole | Contains thiazole ring | Antimicrobial |
| Benzo[b]thiophene | Aromatic core | Anticancer |
| Thiazole Derivative | Thiazole ring | Anti-inflammatory |
Anticancer Activity
A study investigated the anticancer effects of similar thiazole derivatives on various cancer cell lines. Results indicated that compounds with thiazole cores exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .
Antimicrobial Studies
In antimicrobial assays, compounds resembling this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups was noted to enhance antibacterial activity .
Inflammatory Response Modulation
Research has shown that thiazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX). This suggests that the compound may also play a role in reducing inflammation through similar mechanisms .
Q & A
Q. Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction solvent swaps.
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate condensation but risk byproduct formation .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methoxy groups (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzo[d]thiazole and benzamide moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 389.0722) and rule out dimerization .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar benzothiazole derivatives?
Methodological Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:
Structure-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., replace 3,4-dimethoxy with 3,4,5-trimethoxy) and compare IC₅₀ values against target enzymes .
- Example: Methyl vs. ethyl groups at the 3-position alter steric hindrance, affecting binding to bacterial FabH enzymes .
Biological Assay Standardization :
- Use isogenic bacterial strains or uniform cell lines to minimize variability .
- Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. Degradation Pathways :
- Major pathway: Oxidation of the thiazole sulfur to sulfoxide (observed in H₂O₂ stress tests) .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Isomer Purity : Maintain (Z)-configuration by avoiding high temperatures during solvent removal .
Solvent Compatibility : Replace low-boiling solvents (e.g., DCM) with toluene for safer distillation .
Byproduct Management : Optimize stoichiometry (1.1:1 benzoyl chloride:amine) to minimize unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
